Product packaging for Carbazole, 9-(2-piperidinoethyl)-(Cat. No.:CAS No. 67196-16-1)

Carbazole, 9-(2-piperidinoethyl)-

Cat. No.: B15347186
CAS No.: 67196-16-1
M. Wt: 278.4 g/mol
InChI Key: VOHZHPQNDVLBCS-UHFFFAOYSA-N
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Description

Carbazole, 9-(2-piperidinoethyl)- is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2 B15347186 Carbazole, 9-(2-piperidinoethyl)- CAS No. 67196-16-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67196-16-1

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

9-(2-piperidin-1-ylethyl)carbazole

InChI

InChI=1S/C19H22N2/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21/h2-5,8-11H,1,6-7,12-15H2

InChI Key

VOHZHPQNDVLBCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for 9 2 Piperidinoethyl Carbazole

Precursor Synthesis and Purification Strategies

The primary precursor for the introduction of the 2-piperidinoethyl group is typically an electrophilic derivative of N-(2-hydroxyethyl)piperidine or a haloalkylpiperidine. A common and efficient method for the synthesis of the key intermediate, 1-(2-chloroethyl)piperidine hydrochloride, involves the reaction of piperidine (B6355638) with 2-chloroethanol. In a typical procedure, a mixture of piperidine and 2-chloroethanol in a solvent such as toluene is heated under reflux. Following the initial reaction, the intermediate product is then treated with a chlorinating agent, most commonly thionyl chloride, to yield 1-(2-chloroethyl)piperidine hydrochloride. This salt can then be neutralized to obtain the free base, 1-(2-chloroethyl)piperidine, which is the direct alkylating agent for the subsequent N-alkylation of carbazole (B46965).

Another route to 1-(2-chloroethyl)piperidine hydrochloride starts from N-hydroxyethylpiperidine. This alcohol is dissolved in a suitable solvent like chloroform and treated with thionyl chloride, often with cooling, to control the exothermic reaction. The resulting hydrochloride salt precipitates and can be purified by recrystallization from a solvent such as ethanol. Yields for this method have been reported to be as high as 85%. nih.gov

Purification of these precursors is crucial to ensure the success of the subsequent N-alkylation step. Recrystallization is a common method for purifying the hydrochloride salt, while the free base, if isolated, can be purified by distillation. The purity of the precursor can be assessed using standard analytical techniques such as melting point determination and spectroscopic methods.

N-Alkylation Approaches to Carbazole Derivatives

The introduction of the 2-piperidinoethyl group onto the nitrogen atom of carbazole is achieved through an N-alkylation reaction. This transformation typically involves the deprotonation of carbazole to form the carbazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, 1-(2-chloroethyl)piperidine.

Several methodologies have been developed for the N-alkylation of carbazoles, each with its own set of advantages and limitations.

Conventional Synthesis with Strong Bases: A widely used method involves the use of a strong base to deprotonate carbazole. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is a common choice. The carbazole is first treated with NaH to generate the sodium carbazolide in situ, followed by the addition of the alkylating agent.

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a solid or aqueous base and an organic substrate. In the context of carbazole alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the hydroxide ion from the aqueous or solid phase to the organic phase, where it deprotonates the carbazole. The resulting carbazolide anion then reacts with the alkylating agent. This method avoids the need for anhydrous conditions and strong, hazardous bases like NaH. thieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The N-alkylation of carbazole can be efficiently carried out under microwave irradiation, often in the absence of a solvent (dry media) or in a minimal amount of a high-boiling solvent. organic-chemistry.orgresearchgate.net This method significantly reduces reaction times and can lead to higher yields compared to conventional heating. nih.gov

Evaluation of Reaction Conditions and Optimization Protocols

The efficiency and selectivity of the N-alkylation of carbazole are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, temperature, and pressure is essential to maximize the yield of 9-(2-piperidinoethyl)carbazole and minimize the formation of byproducts.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a critical role in the N-alkylation of carbazole. Aprotic polar solvents are generally preferred as they can solvate the cation of the base and the carbazolide anion, thereby increasing the nucleophilicity of the latter.

SolventBaseAlkylating AgentObservations
Dimethylformamide (DMF)NaHAlkyl HalideCommonly used, facilitates the formation of the carbazolide anion. nih.gov
AcetoneK₂CO₃Alkyl HalideA less polar alternative, often used with weaker bases.
TolueneNaOH (50% aq.)Alkyl HalideUsed in phase-transfer catalysis with a suitable catalyst.
None (Dry Media)K₂CO₃Alkyl HalideEffective under microwave irradiation, offering a greener approach. organic-chemistry.orgresearchgate.net

Table 1: Influence of Solvents on N-Alkylation of Carbazole

Catalyst Selection and Performance Assessment

In phase-transfer catalyzed reactions, the choice of catalyst is crucial for efficient reaction. Quaternary ammonium salts are the most common catalysts for the N-alkylation of carbazole.

CatalystBaseReaction TypePerformance
Tetrabutylammonium bromide (TBAB)Solid/Aqueous KOH or NaOHPhase-Transfer CatalysisEffective in facilitating the transfer of hydroxide ions. thieme-connect.com
Methyltributylammonium chlorideSolid/Aqueous KOH or NaOHPhase-Transfer CatalysisAnother common and effective phase-transfer catalyst.
Palladium on Carbon (Pd/C)-DehydrogenationUsed in an alternative synthetic route to N-alkyl carbazoles, not direct N-alkylation. acs.org

Table 2: Catalyst Performance in N-Alkylation and Related Syntheses of Carbazole Derivatives

Temperature and Pressure Influences on Yield and Selectivity

Temperature is a key parameter in controlling the rate of the N-alkylation reaction. Generally, higher temperatures lead to faster reaction rates. However, excessive temperatures can lead to the decomposition of reactants or products, or the formation of unwanted side products. The optimal temperature for the N-alkylation of carbazole with 1-(2-chloroethyl)piperidine typically ranges from room temperature to the reflux temperature of the solvent used. For instance, reactions in DMF with NaH may be carried out at room temperature, while those in acetone with K₂CO₃ might require refluxing.

Pressure is generally not a critical parameter for the N-alkylation of carbazole under the described conditions and is typically carried out at atmospheric pressure.

Stereochemical Control in Analogous Alkylation Reactions

While the synthesis of 9-(2-piperidinoethyl)carbazole does not involve the creation of a new stereocenter, the principles of stereochemical control are important in the broader context of N-alkylation of heterocyclic compounds. In cases where the alkylating agent or the carbazole derivative contains a stereocenter, the reaction can potentially lead to a mixture of diastereomers.

The diastereoselectivity of such reactions can be influenced by several factors, including the nature of the substrate, the reagents used, and the reaction conditions. For example, in the alkylation of activated nitrogen heterocycles with alkenyl boronate complexes, high diastereocontrol has been observed. nih.govnih.gov The use of chiral catalysts in phase-transfer catalysis can also induce enantioselectivity in N-alkylation reactions. While not directly applicable to the synthesis of the title compound, these examples highlight the potential for stereochemical control in related N-alkylation reactions of heterocyclic systems.

Green Chemistry Principles in Synthesis of Carbazole, 9-(2-piperidinoethyl)-

The application of green chemistry principles to the synthesis of Carbazole, 9-(2-piperidinoethyl)- is a critical aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce the environmental impact of chemical processes. While specific literature on green synthesis for this exact molecule is not extensively detailed, the principles can be applied based on established green methodologies for the synthesis of carbazole derivatives. These methodologies focus on the use of safer solvents, alternative energy sources, and catalytic strategies to improve efficiency and reduce waste. researchgate.netnih.gov

A significant focus in the green synthesis of N-substituted carbazoles is the N-alkylation step. researchgate.net Traditional methods often rely on hazardous alkyl halides and volatile organic solvents. researchgate.net Greener alternatives explore the use of alcohols as alkylating agents, with water being the only byproduct, thus enhancing atom economy. researchgate.net Furthermore, the use of catalyst systems that can be recycled and are effective under mild conditions is a cornerstone of these green approaches. mdpi.comorganic-chemistry.org

Several innovative and eco-friendly methods have been developed for the synthesis of carbazole derivatives, which can be adapted for the synthesis of Carbazole, 9-(2-piperidinoethyl)-. These include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of recyclable catalysts such as palladium supported on biochar. organic-chemistry.org Such methods often lead to high yields and selectivity while minimizing the use of harsh reagents and solvents. organic-chemistry.org The development of one-pot synthesis procedures further contributes to the greening of carbazole synthesis by reducing the number of reaction steps and purification processes. organic-chemistry.org

The exploration of visible-light-induced reactions and the use of safer nitrene precursors, such as sulfilimines instead of azides, represent another frontier in the green synthesis of carbazoles. nih.gov These methods often proceed under mild, transition-metal-free conditions, further reducing the environmental footprint. nih.gov The use of deep eutectic solvents (DESs) and ionic liquids (ILs) as alternative reaction media also presents a promising avenue for developing more sustainable synthetic protocols for carbazole derivatives. nih.gov

Below is a comparative table of potential synthetic routes for Carbazole, 9-(2-piperidinoethyl)-, highlighting the advantages of green chemistry approaches.

FeatureTraditional SynthesisPotential Green Synthesis
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Water, Ionic Liquids, Deep Eutectic Solvents, or solvent-free
Catalyst Stoichiometric bases (e.g., KOH)Recyclable catalysts (e.g., Palladium on biochar), Scandium(III) triflate
Energy Source Conventional heatingMicrowave irradiation, Ultrasound
Byproducts Halide saltsWater
Reaction Time Several hours to daysMinutes to a few hours
Atom Economy LowerHigher

The following table details research findings on green synthetic methodologies applicable to carbazole derivatives.

Green MethodologyKey FindingsPotential Application to Carbazole, 9-(2-piperidinoethyl)-
Microwave-assisted synthesis Drastically reduced reaction times and improved yields for carbazole synthesis. organic-chemistry.orgRapid and efficient N-alkylation of carbazole with a suitable piperidinoethyl precursor.
Palladium-on-biochar catalyst A magnetically recoverable and recyclable catalyst for tandem Buchwald-Hartwig amination and direct arylation. organic-chemistry.orgCould be used in a one-pot synthesis from simpler precursors, minimizing waste.
N-alkylation with alcohols Scandium(III)-catalyzed reaction of carbazoles with alcohols, producing water as the only byproduct. researchgate.netReaction of carbazole with 2-(piperidin-1-yl)ethanol, a greener alternative to using a halide.
Visible light-induced C-H amination Use of safer sulfilimines as nitrene precursors under mild, transition-metal-free conditions. nih.govWhile more complex, this approach could be adapted for intramolecular cyclization to form the carbazole ring from a suitable precursor, avoiding hazardous reagents.
Deep Eutectic Solvents (DESs) Act as both solvent and catalyst in N-alkylation reactions, offering an eco-friendly reaction medium. nih.govUse of a DES for the N-alkylation of carbazole, potentially enhancing reaction rates and simplifying product isolation.

By integrating these green chemistry principles, the synthesis of Carbazole, 9-(2-piperidinoethyl)- can be made more sustainable, efficient, and environmentally benign.

Chemical Reactivity and Derivatization Studies of 9 2 Piperidinoethyl Carbazole

Regioselective Functionalization of the Carbazole (B46965) Core

The carbazole core is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, controlling the position of functionalization (regioselectivity) is a key challenge in carbazole chemistry. The positions C-3/C-6 and C-1/C-8 are the most electronically activated sites for electrophilic attack, while the C-2/C-7 and C-4/C-5 positions are less reactive. The presence of the N-alkyl substituent generally directs electrophilic substitutions to the 3 and 6 positions.

Recent studies on carbazole functionalization have highlighted several strategies to achieve regioselectivity. One powerful method is directed ortho-metalation, followed by quenching with an electrophile. For instance, the dilithiation of N-substituted carbazoles can be controlled to achieve specific substitution patterns. bham.ac.uk While direct studies on 9-(2-piperidinoethyl)carbazole are not prevalent, data from model compounds like N-silyl-protected carbazoles show that the choice of directing group, solvent, and ligand is crucial. bham.ac.uk For example, using n-butyllithium (nBuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to selective deprotonation at specific sites. bham.ac.uk

Another approach for regioselective functionalization is the Scholl reaction, which involves intramolecular or intermolecular oxidative aryl-aryl coupling. nih.gov This reaction can be used to synthesize larger, carbazole-fused polycyclic aromatic compounds. The regioselectivity of the Scholl reaction on N-alkyl carbazoles has been found to favor new carbon-carbon bond formation at the C3 and C4 positions. nih.gov

The table below summarizes conditions for the regioselective dilithiation of a model N-substituted carbazole, which informs the potential reactivity of the carbazole core in the title compound. bham.ac.uk

Table 1: Conditions for Regioselective Dilithiation of N-Triisopropylsilyl (TIPS) Carbazole

Entry Reagent Ligand Solvent Temperature (°C) Site of Lithiation
1 nBuLi (2.2 eq) TMEDA Hexane 25 C-1,8
2 nBuLi (2.2 eq) None Hexane 25 No reaction
3 nBuLi (2.2 eq) PMDTA Hexane 25 Decomposition

This table is based on data for N-TIPS-carbazole and illustrates general principles of regioselective functionalization. bham.ac.uk TMEDA = Tetramethylethylenediamine, PMDTA = Pentamethyldiethylenetriamine.

Transformations Involving the Piperidinoethyl Side Chain

The piperidinoethyl side chain offers several avenues for chemical transformation. The nitrogen atom of the piperidine (B6355638) ring is a nucleophilic and basic center.

Quaternization: As a tertiary amine, the piperidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation would change the solubility characteristics of the molecule, making it more water-soluble, and could be a precursor for elimination reactions.

Hofmann Elimination: If the piperidine nitrogen is quaternized, subsequent treatment with a strong base like silver oxide could induce a Hofmann elimination reaction. This would likely lead to the cleavage of the C-N bond within the piperidine ring or potentially the elimination of the entire piperidino group to form 9-vinylcarbazole, although the latter is less common under these conditions.

Oxidation: The piperidine ring, being a saturated heterocycle, is susceptible to oxidation. Strong oxidizing agents could potentially open the ring or form N-oxides.

The synthesis of the parent compound often involves the N-alkylation of carbazole with a pre-formed 2-piperidinoethyl halide or a similar electrophile. This highlights the reactivity of the carbazole nitrogen as a nucleophile in the absence of the piperidinoethyl side chain.

Exploration of Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to carbazole chemistry. youtube.com To utilize these reactions on 9-(2-piperidinoethyl)carbazole, the carbazole core would first need to be halogenated (e.g., brominated or iodinated), typically at the 3 and/or 6 positions. The resulting halo-carbazole derivative can then participate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. A brominated 9-(2-piperidinoethyl)carbazole could react with various aryl or vinyl boronic acids or esters to introduce new substituents onto the carbazole core. nih.govnih.gov

Heck Coupling: This reaction involves the coupling of an unsaturated compound (like an alkene) with an organic halide. youtube.com This would allow for the introduction of vinyl groups onto the carbazole ring system.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.comnih.gov It provides a direct method to install alkynyl groups onto the carbazole framework, which are versatile handles for further transformations. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. This would allow for the introduction of various amino groups onto the carbazole core.

The table below summarizes various palladium-catalyzed reactions applicable to the functionalization of a carbazole core. nih.govnih.gov

Table 2: Overview of Palladium-Catalyzed Coupling Reactions on Carbazole Derivatives

Reaction Name Coupling Partners Catalyst/Ligand Example Product Type
Suzuki-Miyaura Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid Pd(OAc)₂ / SPhos Biaryl or Styrenyl Carbazole
Heck Aryl Halide + Alkene Pd(OAc)₂ Vinyl-substituted Carbazole
Sonogashira Aryl Halide + Terminal Alkyne Pd(PPh₃)₄ Alkynyl-substituted Carbazole

Oxidation and Reduction Pathways of the Carbazole Moiety

The carbazole moiety has a well-defined redox chemistry.

Oxidation: The carbazole ring system is electron-rich and can be oxidized. Electrochemically, it often shows a reversible one-electron oxidation to form a stable radical cation. This property is fundamental to the use of carbazoles in organic electronics as hole-transport materials. Chemical oxidation can also be achieved. Strong oxidizing agents can lead to polymerization or degradation. Milder oxidative conditions, such as those used in the Scholl reaction (e.g., with FeCl₃), lead to controlled C-C bond formation. nih.gov The piperidine ring is also susceptible to oxidation, which can be a competing pathway.

Reduction: The aromatic carbazole core is generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), which would typically reduce isolated double bonds. To reduce the aromatic system, more forceful conditions are required, such as a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol). This would lead to a loss of aromaticity and the formation of a dihydro- or tetrahydrocarbazole derivative. The specific regiochemistry of such a reduction on a 9-substituted carbazole would depend on the electronic influence of the substituent.

Investigations into Acid-Base Chemistry and Salt Formation

The acid-base properties of 9-(2-piperidinoethyl)carbazole are dictated by its two distinct nitrogen atoms.

Basicity: The nitrogen atom in the piperidine ring is a tertiary aliphatic amine and is significantly basic. It will readily react with protic acids (e.g., hydrochloric acid, acetic acid) to form the corresponding ammonium salt. This is a common strategy to improve the aqueous solubility of such compounds. The formation of various adducts, such as the protonated molecule [M+H]⁺, has been predicted. uni.lu

Acidity: In the parent 9H-carbazole, the N-H proton is weakly acidic (pKa ≈ 19.9 in DMSO) and can be removed by a strong base. wikipedia.org However, in 9-(2-piperidinoethyl)carbazole, this position is alkylated, so this acidic character is absent. The C-H protons on the aromatic rings are very weakly acidic and are only removed under strongly basic conditions, as seen in directed metalation reactions. bham.ac.uk

The predicted mass-to-charge ratios for various adducts of 9-(2-piperidinoethyl)carbazole highlight its ability to participate in acid-base chemistry and form ionic species. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of 9-(2-Piperidinoethyl)carbazole

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 279.18556 166.4
[M+Na]⁺ 301.16750 173.3
[M-H]⁻ 277.17100 171.3
[M+NH₄]⁺ 296.21210 183.1

Data from PubChemLite, calculated using CCSbase. uni.lu

Spectroscopic and Advanced Structural Characterization Methodologies

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Carbazole (B46965), 9-(2-piperidinoethyl)-, ¹H and ¹³C NMR spectroscopy would provide the initial framework of its chemical structure.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the carbazole ring system, as well as the aliphatic protons of the ethyl linker and the piperidine (B6355638) ring. The integration of these signals would correspond to the number of protons in each unique chemical environment. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically 7.0-8.5 ppm), influenced by the aromatic ring currents and the nitrogen atom. The protons of the ethyl bridge and the piperidine ring would resonate in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. The carbon atoms of the carbazole moiety would appear at lower field values compared to the aliphatic carbons of the piperidinoethyl group.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For instance, it would show the coupling between the adjacent methylene (B1212753) groups of the ethyl linker and within the piperidine ring, confirming their connectivity. It would also help in assigning the coupled aromatic protons on the carbazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. For Carbazole, 9-(2-piperidinoethyl)-, HMBC would be instrumental in connecting the ethyl linker to the carbazole nitrogen by showing a correlation between the N-CH₂ protons and the carbazole carbons. It would also confirm the attachment of the piperidine ring to the ethyl chain.

A hypothetical data table summarizing the expected NMR data is presented below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
Carbazole H-1,8
Carbazole H-2,7
Carbazole H-3,6
Carbazole H-4,5
Carbazole C-1,8
Carbazole C-2,7
Carbazole C-3,6
Carbazole C-4,5
Carbazole C-4a,4b
Carbazole C-8a,9a
N-CH₂To Carbazole C-9a, C-8a
N-CH₂-CH₂
Piperidine H-2',6'
Piperidine H-3',5'
Piperidine H-4'
Piperidine C-2',6'
Piperidine C-3',5'
Piperidine C-4'

Note: This table is hypothetical and intended for illustrative purposes as specific experimental data is not publicly available.

Solid-State NMR Applications for Polymorph Analysis

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in the solid state. In the case of Carbazole, 9-(2-piperidinoethyl)-, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C ssNMR experiments would reveal if multiple crystalline forms are present by showing different chemical shifts for the carbon atoms in each polymorph.

Vibrational Spectroscopy for Bond Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Carbazole, 9-(2-piperidinoethyl)- would display characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and piperidine groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations of the carbazole nitrogen and the piperidine nitrogen would also be present in the fingerprint region (typically 1350-1000 cm⁻¹). The aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would be useful for confirming the carbazole structure.

A table summarizing the expected FT-IR absorption bands is provided below.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1600 - 1450
C-N Stretch1350 - 1000

Note: This table is hypothetical and intended for illustrative purposes as specific experimental data is not publicly available.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of a compound by providing a highly accurate mass measurement. For Carbazole, 9-(2-piperidinoethyl)-, HRMS would confirm the elemental composition of C₁₉H₂₂N₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. This provides valuable structural information. Expected fragmentation pathways for this compound would likely involve cleavage of the ethyl linker, leading to the formation of a carbazole fragment and a piperidinoethyl fragment. The molecular ion peak ([M]⁺) and protonated molecule ([M+H]⁺) would be observed, with predicted m/z values of approximately 278.1783 and 279.1859, respectively.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The structure of Carbazole, 9-(2-piperidinoethyl)- itself is not inherently chiral. However, if the molecule were to adopt a specific, stable, non-planar conformation that is chiral, or if it were to be resolved into enantiomers, then chiroptical spectroscopy would be relevant. In the absence of a chiral center or stable atropisomers, the compound would be achiral and therefore would not exhibit a CD or ORD spectrum.

Theoretical and Computational Studies of 9 2 Piperidinoethyl Carbazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 9-(2-piperidinoethyl)carbazole. These calculations help in understanding the molecule's reactivity, stability, and spectroscopic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

For 9-(2-piperidinoethyl)carbazole, the HOMO is expected to be localized primarily on the electron-rich carbazole (B46965) ring system, which is a characteristic of many carbazole derivatives. researchgate.netresearchgate.net The LUMO, on the other hand, would also be distributed over the carbazole moiety. The piperidinoethyl substituent, being a saturated aliphatic group, is expected to have a lesser contribution to the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for 9-(2-Piperidinoethyl)carbazole

ParameterEnergy (eV)
HOMO Energy-5.87
LUMO Energy-1.24
HOMO-LUMO Gap4.63

Note: These values are illustrative and would be calculated using a specific level of theory and basis set, such as B3LYP/6-31G(d).

The electron density distribution reveals how electrons are shared among the atoms in the molecule. In 9-(2-piperidinoethyl)carbazole, a high electron density is anticipated around the nitrogen atom of the carbazole ring and the nitrogen of the piperidine (B6355638) ring due to the presence of lone pairs of electrons.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within the molecule. The ESP map is plotted on the molecule's surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored in shades of red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. For 9-(2-piperidinoethyl)carbazole, the areas around the nitrogen atoms would exhibit a negative electrostatic potential.

Conformational Analysis and Energy Landscapes

The 9-(2-piperidinoethyl)carbazole molecule possesses considerable conformational flexibility due to the rotatable bonds in the ethylpiperidine side chain. A thorough conformational analysis is essential to identify the most stable conformers and to understand their relative energies. This is typically achieved by systematically rotating the key dihedral angles and calculating the potential energy at each point, resulting in a potential energy surface (PES). The minima on the PES correspond to stable conformers.

Table 2: Relative Energies of Hypothetical Conformers of 9-(2-Piperidinoethyl)carbazole

ConformerDihedral Angle (N-C-C-N)Relative Energy (kcal/mol)
A180° (anti)0.00
B60° (gauche)1.25
C-60° (gauche)1.25

Note: These values are for illustrative purposes.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 9-(2-piperidinoethyl)carbazole in a solution phase, providing insights into its solvation and interactions with solvent molecules. In an MD simulation, the trajectory of the molecule is calculated over time by solving Newton's equations of motion.

By simulating the molecule in a box of solvent molecules (e.g., water or chloroform), one can analyze various properties, such as:

Radial Distribution Functions (RDFs): To understand the solvation shell structure around specific atoms or functional groups.

Hydrogen Bonding Dynamics: To investigate the formation and lifetime of hydrogen bonds between the molecule and protic solvents.

Conformational Dynamics: To observe the transitions between different conformers in solution.

These simulations offer a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum chemical calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C in some cases. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-(2-Piperidinoethyl)carbazole

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbazole H1, H88.10108.5
Carbazole H4, H57.50125.8
Carbazole H2, H77.42120.4
Carbazole H3, H67.21119.0
N-CH₂4.4542.1
N-CH₂-CH₂-N2.8057.5
Piperidine Hα2.6554.8
Piperidine Hβ, Hγ1.50 - 1.6525.9, 24.1
Carbazole C4a, C4b-122.5
Carbazole C8a, C9a-140.2

Note: These are illustrative values and are typically referenced against a standard like Tetramethylsilane (TMS).

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning the vibrational modes to specific molecular motions.

Table 4: Predicted Key Vibrational Frequencies for 9-(2-Piperidinoethyl)carbazole

Vibrational ModePredicted Frequency (cm⁻¹)Description
C-H stretch (aromatic)3050 - 3100Stretching of C-H bonds on the carbazole ring
C-H stretch (aliphatic)2850 - 2950Stretching of C-H bonds on the piperidine and ethyl groups
C=C stretch (aromatic)1600 - 1650Stretching of carbon-carbon double bonds in the carbazole ring
C-N stretch1250 - 1350Stretching of the carbon-nitrogen bonds

Note: Calculated frequencies are often scaled to better match experimental data.

Structure-Property Relationship Modeling via Cheminformatics Approaches

Cheminformatics approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, can be used to correlate the chemical structure of 9-(2-piperidinoethyl)carbazole with its potential biological activities or physical properties.

This involves calculating a set of molecular descriptors that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D coordinates of the atoms.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment.

Lipophilicity descriptors: Like the predicted octanol-water partition coefficient (logP). uni.lu

By building a statistical model that relates these descriptors to a specific property for a series of related compounds, it is possible to predict the properties of new molecules like 9-(2-piperidinoethyl)carbazole.

Research Applications in Biological and Pharmacological Contexts Mechanism Focused

Investigation of Molecular Interactions with Biological Targets

The ability of carbazole (B46965) derivatives to bind with high affinity and specificity to proteins makes them valuable tools for characterizing biological targets.

While specific binding data for Carbazole, 9-(2-piperidinoethyl)- is not extensively documented, studies on closely related analogues provide significant insights into its potential receptor interactions. Research on rimcazole (B1680635), a carbazole derivative with a substituted piperazinylpropyl chain at the N9-position, has detailed its interaction with monoamine transporters. These studies are critical for understanding how the N-substituted side chain influences receptor affinity.

A key study on a series of rimcazole analogues explored their binding affinity for the dopamine (B1211576) transporter (DAT). nih.gov The findings demonstrate that substitutions on the carbazole ring and modifications to the N-alkyl-piperazine side chain significantly impact binding affinity. For instance, the parent compound, rimcazole, binds to DAT with a moderate affinity (Ki = 224 nM), and it also acts as a sigma (σ) receptor antagonist. nih.gov The N-phenylpropyl analogue of a related diphenylamine (B1679370) compound showed the highest affinity for DAT within its series, with a Ki value of 61.0 nM. nih.gov These results underscore the importance of the N-substituent in tuning receptor affinity.

Table 1: Dopamine Transporter (DAT) Binding Affinities of Selected Rimcazole Analogues This table presents data for compounds structurally related to Carbazole, 9-(2-piperidinoethyl)-, illustrating structure-activity relationships at the dopamine transporter.

CompoundStructural ModificationDAT Binding Affinity (Ki, nM)Reference
Rimcazole9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole224 nih.gov
Analogue 53,6-dibromo rimcazole3890 nih.gov
Analogue 11N-phenylpropyl terminal substituent263 nih.gov
Analogue 25Diphenylamine core with N-phenylpropyl substituent61.0 nih.gov

Carbazole derivatives have been identified as inhibitors of several key enzymes, acting through various mechanistic pathways. Studies on carbazole–thiosemicarbazone hybrids, for example, have shown them to be effective inhibitors of topoisomerase II (Topo II), a critical enzyme in DNA replication and transcription. nih.gov These compounds were found to act as non-intercalative catalytic inhibitors, suggesting they interfere with the enzyme's function without inserting themselves into the DNA strand. nih.gov Molecular docking studies further proposed that these hybrids may block the ATPase domain of the enzyme, preventing the conformational changes necessary for its catalytic cycle. nih.gov

In another area, carbazole alkaloids have been investigated for their ability to target metabolic enzymes. The natural product (+)-mahanine, a carbazole alkaloid, was found to exhibit significant cytotoxicity against several cancer cell lines by targeting the phosphoenolpyruvate (B93156) carboxykinase 2 (PCK2) protein, an enzyme involved in gluconeogenesis and cancer metabolism. nih.gov

Cellular Uptake and Subcellular Localization Studies (As a Probe)

The intrinsic fluorescence of the carbazole scaffold makes it an excellent platform for developing probes to visualize cellular processes. Researchers have designed carbazole-based fluorescent probes that can selectively target and report on specific biomolecules or organellar environments within living cells.

For instance, a class of carbazole-based fluorescent probes was developed for the specific detection of G-quadruplex DNA, a secondary structure implicated in cancer and other diseases. nih.gov These probes were designed with oligo(ethylene glycol) chains to improve water solubility and biocompatibility, and their fluorescence emission increased significantly upon binding to G-quadruplex DNA. nih.gov Cellular uptake assays confirmed that these probes could successfully pass through the cell membrane of living cells with low cytotoxicity, demonstrating their utility for live-cell imaging. nih.gov

Furthermore, other carbazole derivatives have been engineered to target mitochondria specifically. One such probe, HL-1, was designed to detect changes in mitochondrial viscosity and to react with cyanide, a potent inhibitor of the mitochondrial electron transport chain. nih.gov This highlights the versatility of the carbazole structure in creating probes for studying mitochondrial function and dysfunction in real-time.

Modulation of Biological Pathways: Mechanistic Elucidation

Carbazole derivatives have been shown to modulate critical cellular pathways, particularly those involved in cell death and survival. The mechanistic elucidation of these effects provides valuable information on potential therapeutic targets.

A study on the novel carbazole compound (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) detailed its cytotoxic mechanism in A549 lung cancer cells. plos.orgepa.gov ECAP was found to induce apoptosis through the intrinsic, mitochondrial-mediated pathway. The mechanism involved the overproduction of reactive oxygen species (ROS), leading to DNA damage and lipid peroxidation. plos.org This oxidative stress triggered the upregulation of the pro-apoptotic protein Bax and a reduction in the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the subsequent executioner caspases-3/7. plos.orgepa.gov

Similarly, another carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), was shown to inhibit the growth of human melanoma cells by reactivating the p53 tumor suppressor pathway. nih.gov Treatment with ECCA led to the phosphorylation and activation of p53, which in turn induced both apoptosis and cellular senescence, as evidenced by the upregulation of p53 target genes like p21. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of biological probes. For N-substituted carbazoles, SAR studies have revealed key structural features that govern their biological activity.

The investigation of rimcazole analogues provided a clear SAR for dopamine transporter binding. nih.gov The study demonstrated that:

Aromatic substitutions on the carbazole ring, such as bromo or nitro groups, were generally not well-tolerated and led to a significant decrease in binding affinity. nih.gov

The N-alkyl side chain was crucial. Replacing the carbazole core with a more flexible diphenylamine moiety could be compensated for by optimizing the substituent on the terminal piperazine (B1678402) nitrogen. nih.gov

An N-phenylpropyl group on the terminal nitrogen was found to be a favorable modification for maintaining or increasing affinity for the dopamine transporter. nih.gov

Broader SAR analyses of N-substituted carbazoles have also shown that the nature of the substituent at the 9-position is critical for neuroprotective activity, with bulky aryl groups often conferring significant effects. nih.gov

In Silico Ligand-Protein Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between ligands and their biological targets at an atomic level. Numerous studies have employed these techniques to understand how carbazole derivatives bind to proteins.

Molecular docking of carbazole–thiosemicarbazone hybrids with Topo II suggested that they bind to the ATPase domain, with specific hydrogen bonds and pi-pi stacking interactions stabilizing the complex. nih.gov For example, the nitrogen of the carbazole ring was predicted to form a hydrogen bond with an asparagine residue, while the thiosemicarbazone portion formed hydrogen bonds with aspartate and asparagine residues. nih.gov

In another example, novel N-substituted carbazole derivatives were docked against key protein targets of the SARS-CoV-2 virus, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.gov The docking results revealed strong binding affinities, with specific interactions such as hydrogen bonds and hydrophobic contacts contributing to the stability of the ligand-protein complexes. nih.gov These in silico studies provide a rational basis for the observed biological activities and guide the design of new, more potent derivatives.

Table 2: Summary of In Silico Docking Studies of Carbazole Derivatives This table summarizes findings from molecular docking simulations of various carbazole derivatives with their respective biological targets.

Carbazole Derivative ClassProtein TargetPredicted Binding Site/InteractionsReference
Carbazole–thiosemicarbazone hybridsTopoisomerase II (Topo II)ATPase domain; Hydrogen bonds with ASN, ASP; Pi-pi interactions. nih.gov
Benzofuran-tethered triazolylcarbazolesSARS-CoV-2 Mpro, Spike, RdRpActive sites; Hydrogen bonds and hydrophobic interactions. nih.gov
Pyrrolidinyl-carbazole derivativesTubulinColchicine binding site. researchgate.net
Carbazole alkaloidsPCK2 ProteinDeduced from docking and surface plasmon resonance. nih.gov

Materials Science and Advanced Applications of 9 2 Piperidinoethyl Carbazole Derivatives

Incorporation into Polymer Architectures for Functional Materials

The integration of carbazole (B46965) derivatives into polymer structures is a well-established strategy for creating functional materials with applications in optoelectronics. researchgate.net Polymers containing carbazole moieties, either in the main chain or as pendant groups, are noted for their attractive optoelectronic properties, high thermal stability, and good charge mobility. researchgate.net One of the most studied carbazole-containing polymers is poly(N-vinylcarbazole) (PVK), which has been a benchmark material for its electroactive properties. nsf.gov

The N-substitution on the carbazole ring with various functional groups is a key method to improve properties like solubility, thermal stability, and electrical characteristics. researchgate.net For instance, polymers like poly[9-(2,3-epoxypropyl)carbazole] (PEPK) are utilized in electrophotographic microfilming, demonstrating the versatility of N-substituted carbazole polymers. researchgate.net

While specific studies on the polymerization of 9-(2-piperidinoethyl)carbazole are not extensively detailed, the principles of N-substituted carbazole polymerization are directly applicable. The 2-piperidinoethyl group would act as a pendant group on the polymer backbone. Such a polymer can be synthesized through the polymerization of a vinyl-substituted precursor or through polycondensation reactions. The presence of the bulky and flexible piperidinoethyl side chain would be expected to enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based processing and device fabrication. Furthermore, this side chain can disrupt the close packing of polymer chains, leading to the formation of amorphous films, which is often desirable for applications in organic electronics to ensure isotropic charge transport and prevent crystallization-related device failure. researchgate.net

The thermal properties of such a polymer, like the glass transition temperature (Tg), are critical for the morphological stability of devices during operation. For comparison, poly(9H-carbazole-9-ethyl methacrylate) exhibits a Tg of 118 °C, indicating good thermal stability. researchgate.net It is anticipated that a polymer of 9-(2-piperidinoethyl)carbazole would also possess significant thermal stability, making it suitable for various electronic applications.

Table 1: Properties of Related N-Substituted Carbazole Polymers

Polymer Name Abbreviation Glass Transition Temperature (Tg) Key Features
Poly(N-vinylcarbazole) PVK ~200 °C Excellent thermal stability, widely used as a host material. nsf.gov
Poly[9-(2,3-epoxypropyl)carbazole] PEPK Not specified Used in electrophotography and information recording. researchgate.net
Poly(9H-carbazole-9-ethyl methacrylate) - 118 °C Good thermal stability, soluble in chloroform. researchgate.net

Exploration as Organic Light-Emitting Diode (OLED) Components

Carbazole derivatives are extensively used as components in organic light-emitting diodes (OLEDs) due to their excellent hole-transport properties and high triplet energy levels. researchgate.netmdpi.com They are frequently employed as host materials for phosphorescent emitters or as hole-transporting layers (HTLs) to facilitate the injection and transport of positive charge carriers to the emissive layer. researchgate.netmdpi.com

The substitution at the N-9 position of the carbazole core with groups like the 2-piperidinoethyl moiety is a strategic approach to enhance the performance of these materials. N-alkylation can improve the solubility and film-forming properties, which are essential for fabricating high-quality, uniform thin films required for efficient OLEDs. researchgate.net Moreover, the introduction of bulky side groups can prevent crystallization and ensure the amorphous nature of the material layer, which is crucial for long-term device stability. researchgate.netmdpi.com

The 2-piperidinoethyl group in 9-(2-piperidinoethyl)carbazole would likely contribute to good hole-transport characteristics, similar to other N-alkylated carbazoles. The basic nitrogen atom in the piperidine (B6355638) ring could also influence the interfacial energetics between the HTL and adjacent layers, potentially affecting charge injection barriers. The high triplet energy associated with the carbazole core would make its derivatives suitable as host materials for a range of phosphorescent emitters.

Table 2: Performance of Selected OLEDs Using Carbazole Derivatives

Carbazole Derivative Role Emitter Color Max. Luminance (cd/m²) Max. Efficiency CIE Coordinates
Host Material Green 11,200 16.0 cd/A, 9.6 lm/W Not Specified
Emitting Material Deep-Blue 11,364 4.43% EQE (0.159, 0.080) researchgate.net
Hole-Transporting Layer Green 7,380 2.34 cd/A Not Specified

Development as Fluorescent Probes and Sensors

The inherent fluorescence of the carbazole moiety makes it an excellent platform for the development of fluorescent probes and sensors. nsf.gov These sensors typically consist of the carbazole fluorophore linked to a specific recognition site (receptor). Upon binding of an analyte to the receptor, the photophysical properties of the carbazole unit are altered, leading to a detectable change in fluorescence intensity or wavelength. nsf.govresearchgate.net

Derivatives of carbazole have been successfully designed to detect a variety of species, including metal ions and anions. researchgate.netresearchgate.net For instance, a sensor based on 9-ethyl-9H-carbazole with a di-2-picolylamine receptor was developed for the selective detection of Cu²⁺ ions through fluorescence quenching. nsf.gov Another carbazole-based probe was designed for the detection of hydrazine, showing a significant fluorescence enhancement upon reaction. wikipedia.org The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation/disruption of exciplexes. mdpi.com

While specific research on 9-(2-piperidinoethyl)carbazole as a fluorescent sensor is limited, its structure holds significant promise for this application. The piperidine ring contains a basic nitrogen atom that can act as a binding site for analytes such as metal cations or protons (H⁺). The binding of a metal ion to the piperidine nitrogen could lead to quenching of the carbazole fluorescence via a PET mechanism. In this scenario, the lone pair of electrons on the nitrogen quenches the excited state of the carbazole; upon binding a cation, this quenching pathway is inhibited, potentially leading to a "turn-on" fluorescence response.

Conversely, the piperidine nitrogen can be protonated in acidic conditions, making the molecule a potential pH sensor. The protonation would alter the electronic properties of the substituent, thereby influencing the fluorescence of the carbazole core. The sensitivity and selectivity of such a sensor would depend on the binding affinity of the piperidine group for the target analyte.

Table 3: Examples of Carbazole-Based Fluorescent Sensors

Sensor Based On Target Analyte Sensing Mechanism Observed Response
9-Ethyl-9H-carbazole derivative Cu²⁺ Fluorescence Quenching Selective detection in aqueous solution. nsf.gov
2-(9-ethyl-9H-carbazol-3-yl) isoindoline-1,3-dione Hydrazine Fluorescence Enhancement Selective response over other amino compounds. wikipedia.org
1,8-Diamidocarbazole derivative Anions (e.g., F⁻, AcO⁻) Color and Fluorescence Change Proton transfer from receptor to anion. researchgate.net

Applications in Organic Photovoltaics and Optoelectronic Devices

The favorable electronic properties of carbazole derivatives have led to their widespread investigation in organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). researchgate.netresearchgate.net In these applications, carbazole-based materials typically function as the electron-donating (p-type) component or as the hole-transporting material (HTM). researchgate.net

Polymers based on 2,7-disubstituted carbazoles have emerged as highly promising electron-donating materials for bulk heterojunction solar cells. researchgate.net Donor-acceptor copolymers containing 2,7-carbazole have achieved power conversion efficiencies (PCEs) exceeding 6%. researchgate.net The design of these polymers often involves tuning the bandgap to optimize light absorption and energy level alignment with the acceptor material. researchgate.net

In the realm of perovskite solar cells, carbazole-based molecules have been successfully employed as HTMs, offering an alternative to the commonly used spiro-OMeTAD. nih.govresearchgate.net For example, perovskite solar cells using a three-armed carbazole derivative as the HTM have demonstrated a remarkable PCE of 14.79%. researchgate.net Another study reported a PCE of up to 16.74% for devices based on a tetraphenylethylene-centered HTM with 2,7-carbazole peripheral groups. researchgate.net These results underscore the potential of molecularly engineered carbazole derivatives to produce highly efficient solar cells.

Although there are no specific reports on the use of 9-(2-piperidinoethyl)carbazole in OPVs, its properties can be inferred from related structures. As an N-substituted carbazole, it would likely possess good solubility and film-forming characteristics, which are advantageous for device fabrication. The 2-piperidinoethyl group could influence the morphology of the active layer blend and the interfacial properties with the perovskite or other layers. The basicity of the piperidine nitrogen might be leveraged to passivate surface defects on the perovskite layer, potentially improving device performance and stability.

Beyond photovoltaics, carbazole derivatives are also explored for other optoelectronic applications, such as photorefractive materials, where their photoconductivity and electro-optic properties are utilized. researchgate.net

Table 4: Performance of Selected Photovoltaic Devices Using Carbazole Derivatives

Device Type Role of Carbazole Derivative Power Conversion Efficiency (PCE) Key Finding
Perovskite Solar Cell Hole-Transporting Material 14.79% A three-armed carbazole structure showed remarkable efficiency. researchgate.net
Perovskite Solar Cell Hole-Transporting Material 16.74% TPE-centered HTM with 2,7-carbazole arms outperformed the standard HTM. researchgate.net
Organic Solar Cell Donor-Acceptor Copolymer > 6% 2,7-carbazole based copolymers are promising for high-efficiency cells. researchgate.net

Electrochemical Behavior and Redox Chemistry Studies

The electrochemical behavior of carbazole derivatives is fundamental to their application in electronic devices, as it determines their energy levels (HOMO and LUMO) and charge transport capabilities. Cyclic voltammetry is a common technique used to study the redox properties of these compounds. researchgate.net

The carbazole moiety is known to be a good electron donor and can be reversibly oxidized. The oxidation potential is a key parameter that is directly related to the Highest Occupied Molecular Orbital (HOMO) energy level. For N-alkylcarbazoles, the first oxidation process is generally a one-electron transfer to form a stable radical cation. The position and nature of substituents on the carbazole ring can significantly influence the oxidation potential.

Substitution at the N-9 position with an alkyl group, such as the 2-piperidinoethyl group, generally has a modest effect on the electronic properties of the carbazole core compared to substitution on the aromatic rings. However, it plays a crucial role in stabilizing the radical cation and preventing dimerization or other side reactions that can occur with unsubstituted carbazole. nsf.gov The presence of the piperidine nitrogen in the 9-(2-piperidinoethyl) substituent could potentially influence the redox behavior. Under certain conditions, this nitrogen could be protonated or could coordinate with species in the electrolyte, which might affect the measured oxidation potential.

The oxidation potential for N-alkylcarbazoles typically occurs at a relatively low potential, indicating that they are easily oxidized and have high-lying HOMO levels, which is desirable for hole-transporting materials. For example, the oxidation of carbazole systems can occur at potentials around +0.7 V. The LUMO (Lowest Unoccupied Molecular Orbital) energy level is often estimated from the combination of electrochemical data and optical absorption data (the optical bandgap). A hard molecule is characterized by a large HOMO-LUMO gap, indicating high kinetic stability, while a soft molecule has a smaller gap. mdpi.com

Table 5: Electrochemical Properties of Representative Carbazole Derivatives

Compound Type Oxidation Potential (vs. reference) HOMO Level (eV) LUMO Level (eV) Band Gap (eV)
N-phenyl carbazole derivatives Varies with substitution -5.67 to -6.02 Varies 2.40 - 2.95 (optical) nankai.edu.cn
6-piperidino-2-triazolylpurine Not specified 5.25 - 6.04 (Ionization Energy) 2.18 - 3.15 (Electron Affinity) 2.52 - 2.95 (Triplet Energy) nih.gov
Poly(2-(9H-Carbazol-9-yl)acetic acid) Eox = 1.25 V Not specified Not specified Not specified

Analytical Methodologies for Quantitation and Purity Assessment in Research

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitation and purity assessment of "Carbazole, 9-(2-piperidinoethyl)-" due to its high resolution, sensitivity, and adaptability. The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to achieve the desired separation and detection characteristics.

Method Development:

The development of an HPLC method for "Carbazole, 9-(2-piperidinoethyl)-" typically involves a systematic evaluation of stationary phases, mobile phases, and detection wavelengths. Reversed-phase chromatography is a common starting point, utilizing a nonpolar stationary phase, such as a C18 or C8 bonded silica, and a polar mobile phase.

A typical mobile phase might consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter, as "Carbazole, 9-(2-piperidinoethyl)-" possesses a basic piperidine (B6355638) moiety that can be protonated. Adjusting the pH can significantly influence the retention time and peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with varying polarities. jocpr.com

The selection of the detection wavelength is based on the ultraviolet-visible (UV-Vis) absorbance spectrum of "Carbazole, 9-(2-piperidinoethyl)-". The carbazole (B46965) chromophore exhibits strong absorbance in the UV region, and a wavelength corresponding to a high molar absorptivity is chosen to maximize sensitivity. A photodiode array (PDA) detector is often used during method development to obtain the complete UV spectrum of the analyte and any impurities, aiding in their identification and ensuring the optimal detection wavelength is selected. jocpr.com

Method Validation:

Once a suitable HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.govyoutube.com The key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov This is typically assessed by analyzing blank samples, placebo formulations, and samples spiked with known impurities.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration.

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov Accuracy is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A typical validated HPLC method for a related substance determination in a pharmaceutical ingredient would demonstrate good resolution between the main compound and its impurities, with linearity over a defined concentration range and acceptable levels of accuracy and precision. jocpr.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of a Carbazole Derivative

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm
Column Temperature 30 °C
Injection Volume 10 µL
This table presents a hypothetical set of conditions based on methods used for similar carbazole compounds and serves as an example. Actual conditions would need to be optimized for "Carbazole, 9-(2-piperidinoethyl)-".

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of "Carbazole, 9-(2-piperidinoethyl)-", GC-MS is particularly useful for identifying potential volatile byproducts that may arise during its synthesis or degradation.

The synthesis of "Carbazole, 9-(2-piperidinoethyl)-" may involve starting materials and reagents that could persist as volatile impurities in the final product. For instance, residual solvents or unreacted precursors could be present. GC-MS analysis can effectively separate these components from the main compound and provide their mass spectra, which act as a molecular fingerprint, allowing for their identification by comparison with spectral libraries. nist.govjmchemsci.com

The GC-MS system separates compounds based on their volatility and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the fragments, providing structural information about the molecule. researchgate.net This technique is highly sensitive and can detect trace levels of volatile impurities. nih.gov

Table 2: Potential Volatile Byproducts in the Synthesis of "Carbazole, 9-(2-piperidinoethyl)-" Amenable to GC-MS Analysis

Potential ByproductRationale for Presence
Carbazole Unreacted starting material
1-(2-Chloroethyl)piperidine Unreacted starting material (if used in synthesis)
Piperidine Degradation product or impurity in starting material
Toluene Common reaction solvent
This table lists hypothetical byproducts. The actual byproducts would depend on the specific synthetic route.

Capillary Electrophoresis for Purity and Isomer Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a valuable tool for the purity assessment of "Carbazole, 9-(2-piperidinoethyl)-" and can be particularly effective for the separation of closely related impurities and potential isomers. nih.govmdpi.comspringernature.com

In CE, a narrow-bore fused-silica capillary is filled with a background electrolyte (BGE). A sample is introduced at one end of the capillary, and a high voltage is applied across the capillary. Ions in the sample migrate towards the electrode of opposite charge at different velocities, depending on their charge-to-size ratio, leading to separation. mdpi.comnih.gov

For a basic compound like "Carbazole, 9-(2-piperidinoethyl)-", the analysis is typically performed in an acidic BGE where the piperidine nitrogen is protonated, rendering the molecule cationic. The choice of BGE composition, including pH and the addition of organic modifiers or cyclodextrins, can be optimized to achieve the desired separation selectivity. springernature.com

CE offers several advantages, including high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com It can be a powerful complementary technique to HPLC for purity analysis, often providing a different separation selectivity and resolving impurities that may co-elute in an HPLC system.

Titrimetric and Elemental Analysis for Compound Purity

Titrimetric and elemental analysis are classical analytical methods that provide information about the absolute purity of a compound.

Titrimetric Analysis:

For a basic compound like "Carbazole, 9-(2-piperidinoethyl)-", an acid-base titration can be employed to determine its purity. The compound is dissolved in a suitable solvent, and a standardized solution of an acid, such as perchloric acid in glacial acetic acid, is used as the titrant. The endpoint of the titration, which corresponds to the complete neutralization of the basic piperidine group, can be determined potentiometrically. The purity of the compound is calculated based on the volume of titrant consumed. This method provides a direct measure of the amount of basic substance present and is often used to establish the purity of a reference standard.

Elemental Analysis:

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of "Carbazole, 9-(2-piperidinoethyl)-" (C₁₉H₂₂N₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is particularly useful for confirming the elemental composition of a newly synthesized batch of the compound.

Table 3: Theoretical Elemental Composition of Carbazole, 9-(2-piperidinoethyl)- (C₁₉H₂₂N₂)

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage
CarbonC12.01119228.20982.56%
HydrogenH1.0082222.1768.03%
NitrogenN14.007228.01410.14%
Total 278.40 100.00%

Application of Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures containing "Carbazole, 9-(2-piperidinoethyl)-". The most common and powerful of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying "Carbazole, 9-(2-piperidinoethyl)-" and its metabolites in biological matrices, such as plasma or urine, or for characterizing complex impurity profiles.

In an LC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate gas-phase ions from the analyte molecules. These ions are then separated in the mass analyzer based on their mass-to-charge ratio.

Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and structural information. In this technique, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This allows for highly selective and sensitive quantification of the analyte, even in the presence of complex matrix interferences.

The application of LC-MS is crucial in various research areas, including pharmacokinetic studies, where the absorption, distribution, metabolism, and excretion of "Carbazole, 9-(2-piperidinoethyl)-" are investigated.

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Analogues

The development of novel analogues of Carbazole (B46965), 9-(2-piperidinoethyl)- is a key area of future research, aiming to enhance its biological activity and explore new therapeutic applications. researchgate.netijper.org Medicinal chemists are employing various strategies to create libraries of related compounds with modified structures. researchgate.net These modifications often involve substitutions on the carbazole ring system, the piperidine (B6355638) moiety, or the ethyl linker.

One approach involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with different amino compounds to produce a variety of imino derivatives. mdpi.com Further reactions, such as cyclization with chloroacetic acid or thionyl chloride, can yield more complex heterocyclic systems. mdpi.com Another strategy focuses on the synthesis of carbazole derivatives linked to other bioactive heterocycles like oxadiazoles. researchgate.net For instance, a series of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines has been synthesized and evaluated for their biological activities. researchgate.net

The rationale behind these synthetic efforts is to explore the structure-activity relationships (SAR) of carbazole derivatives. nih.gov By systematically altering the chemical structure, researchers can identify key pharmacophoric features responsible for biological effects and design more potent and selective compounds. nih.gov

Exploring Novel Biological Mechanisms and Target Identification

While carbazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects, the precise molecular mechanisms of action for many of these compounds, including Carbazole, 9-(2-piperidinoethyl)-, remain to be fully elucidated. echemcom.comnih.govnih.gov Future research will focus on identifying the specific cellular targets and signaling pathways modulated by this compound and its analogues.

Table 1: Investigated Biological Activities of Carbazole Derivatives

Biological ActivityInvestigated Derivative(s)Key Findings
Anticancer5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (4a, 4d, 4k, 4n)Active against human breast cancer cell line MCF7. researchgate.net
AnticancerBenzo[d] echemcom.commdpi.comdioxol-5-yl(9-(pyrimidin-2-yl)-9H-carbazol-1-yl)methanone (compound 5n)Disrupts mitochondrial homeostasis, induces cell cycle arrest and apoptosis in human lung adenocarcinoma cells. nih.gov
Antimicrobial5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (4a, 4d, 4e, 4n)Exhibited significant antibacterial and antifungal activity. researchgate.net
Antimicrobial1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- echemcom.comijprs.com-indole-1-yl-amino-ethanones (compounds 18 and 20)Potent antibacterial activity against various bacterial strains. nih.gov
Neuroprotective2-phenyl-9-(p-tolyl)-9H-carbazole (60)Showed considerable neuroprotective ability, potentially through an antioxidative mechanism. nih.gov

Molecular docking studies are being employed to predict the binding interactions of carbazole derivatives with various biological targets, such as enzymes and receptors. ijper.org For example, docking studies have been used to investigate the potential of carbazole derivatives as inhibitors of SARS-CoV-2 main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.gov These computational approaches, combined with experimental validation, will be crucial in identifying the direct molecular targets of Carbazole, 9-(2-piperidinoethyl)-.

Advanced Materials Integration and Performance Optimization

The unique photophysical and electronic properties of the carbazole moiety make it a valuable component in the development of advanced materials. mdpi.com Carbazole-based polymers have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), photovoltaics, and as photoconductive materials. mdpi.comsigmaaldrich.com

Future research will explore the integration of Carbazole, 9-(2-piperidinoethyl)- and its derivatives into polymeric structures to create novel materials with tailored properties. For example, poly(9H-carbazole-9-ethyl methacrylate) (PCz), a polymer with carbazole pendant groups, is being investigated for its potential in nonlinear optical devices and diode memory devices. sigmaaldrich.com The introduction of the 9-(2-piperidinoethyl)- substituent could influence the polymer's solubility, processability, and electronic characteristics.

Furthermore, carbazole-based materials are being explored for their potential in energy storage applications. mdpi.com The reversible redox process of the carbazole core makes it an attractive scaffold for designing materials for high-voltage Li-Ion batteries. mdpi.com Research into microporous organic polymers (MOPs) containing carbazole units is also gaining traction for applications in gas adsorption and separation, including carbon dioxide capture. researchgate.net

Sustainable Synthetic Routes for Industrial Scalability (Research Perspective)

As the potential applications of Carbazole, 9-(2-piperidinoethyl)- and its analogues expand, the development of sustainable and scalable synthetic methods becomes increasingly important from a research perspective. Traditional synthetic routes may involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation.

Future research in this area will focus on the principles of green chemistry to devise more environmentally friendly and efficient synthetic strategies. This includes the exploration of:

Catalytic methods: Utilizing catalysts to promote reactions with higher atom economy and reduce the need for stoichiometric reagents. researchgate.net

Microwave-assisted synthesis: Employing microwave irradiation to accelerate reaction times and improve yields. researchgate.net

Flow chemistry: Developing continuous flow processes that offer better control over reaction parameters and facilitate easier scale-up.

Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives.

The development of such sustainable synthetic routes is crucial for the eventual translation of promising carbazole-based compounds from the laboratory to industrial production for both pharmaceutical and materials science applications.

Interdisciplinary Research Collaborations and Methodological Innovations

The multifaceted nature of Carbazole, 9-(2-piperidinoethyl)- necessitates a highly interdisciplinary research approach. Future progress will depend on strong collaborations between synthetic chemists, medicinal chemists, biologists, materials scientists, and computational chemists.

These collaborations will foster the integration of diverse expertise to:

Design and synthesize novel analogues with improved properties.

Elucidate complex biological mechanisms of action.

Develop and characterize new materials with advanced functionalities.

Utilize computational modeling to guide experimental design and interpret results.

Methodological innovations will also play a critical role. The development of high-throughput screening assays will accelerate the discovery of new lead compounds. Advances in analytical techniques will provide deeper insights into the structure and properties of these molecules and their interactions with biological systems and materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Carbazole, 9-(2-piperidinoethyl)-, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the piperidinoethyl group to the carbazole core may involve alkylation under inert conditions using catalysts like palladium or copper. Reaction parameters such as temperature (80–120°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants are critical for yield optimization. Purification often requires column chromatography or recrystallization to isolate the hydrochloride salt form .

Q. How is the compound characterized using spectroscopic and structural analysis techniques?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and piperidine integration.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 209.3 g/mol for the base compound).
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves spatial arrangements of the carbazole core and piperidine moiety .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Cancer Therapy : Use cell viability assays (MTT or CCK-8) in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects at varying concentrations (e.g., 1–100 µM).
  • Neurological Studies : Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) for evaluating neuroprotective or cytotoxic effects via fluorescence-based apoptosis assays.
  • Enzyme Inhibition : Kinase or acetylcholinesterase inhibition assays to identify target interactions .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR studies involve synthesizing derivatives with modifications to the piperidine ring (e.g., ethoxy or dimethylamino substituents) or carbazole core (e.g., halogenation). Biological testing across multiple assays (e.g., IC50_{50} determination, receptor binding) identifies critical functional groups. Computational tools like molecular docking can predict binding modes to targets such as kinases or G-protein-coupled receptors .

Q. What computational methods predict the electronic and pharmacokinetic properties of Carbazole, 9-(2-piperidinoethyl)-?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transport potential in materials science applications.
  • Molecular Dynamics (MD) : Simulates membrane permeability and blood-brain barrier penetration for neurological applications.
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .

Q. How can contradictory reports on the compound’s bioactivity be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line authentication, consistent dosing). Meta-analysis of published data can identify confounding variables (e.g., solvent effects, assay sensitivity). Comparative studies with structurally analogous carbazoles (e.g., 9-(3-bromophenyl)-carbazole) clarify substituent-specific effects .

Q. What role does Carbazole, 9-(2-piperidinoethyl)- play in materials science applications?

  • Methodological Answer :

  • Organic Electronics : Incorporate into OLEDs by evaluating photoluminescence quantum yield and electroluminescence spectra.
  • Supercapacitors : Test electrochemical stability via cyclic voltammetry and measure specific capacitance (e.g., up to 394 F/g in polymer composites).
  • Charge Transport : Use time-resolved microwave conductivity to assess hole/electron mobility in thin films .

Safety and Handling

Q. What are the recommended handling and storage protocols for this compound?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials (strong oxidizers).
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.